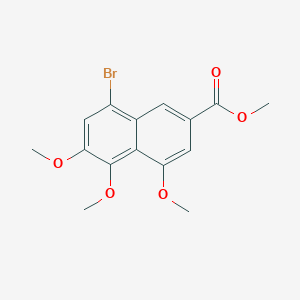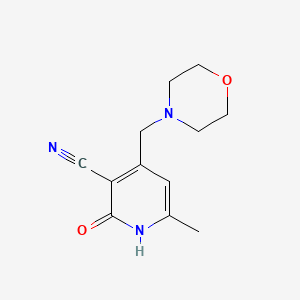![molecular formula C13H13N2O4- B13938274 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the benzoimidazole ring and a carboxylate group at the 5-position. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the protection of the benzoimidazole nitrogen atom with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The benzoimidazole ring can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, acetonitrile, tetrahydrofuran.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Deprotected Benzoimidazole: Removal of the tert-butoxycarbonyl group yields the free benzoimidazole.
Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research, including:
Organic Synthesis: Used as a protecting group for the nitrogen atom in benzoimidazole derivatives.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of water-soluble polyrotaxanes via modification of α-cyclodextrin.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the nitrogen atom of the benzoimidazole ring, preventing unwanted reactions during synthetic procedures. The group can be selectively removed under acidic conditions, allowing for further functionalization of the benzoimidazole core .
Comparación Con Compuestos Similares
1-(tert-Butoxycarbonyl)imidazole: Similar in structure but lacks the benzo ring.
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylate: Similar but with a different substitution pattern on the imidazole ring.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the carboxylate group on the benzoimidazole ring. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H13N2O4- |
|---|---|
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17)/p-1 |
Clave InChI |
MPAMHQFFPPHEQK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















